molecular formula C13H17ClN2O2 B11777442 tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B11777442
M. Wt: 268.74 g/mol
InChI Key: DDBHFZCBHCFUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloromethyl group, and a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyridine core.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, which typically involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols, Alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.

    Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrrolo[3,4-c]pyridine core can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific combination of functional groups and its pyrrolo[3,4-c]pyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 6-(chloromethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8H2,1-3H3

InChI Key

DDBHFZCBHCFUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.